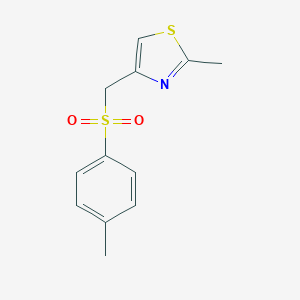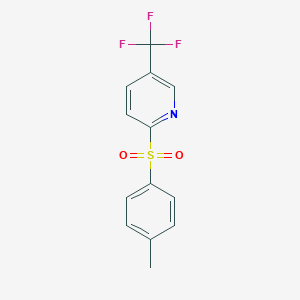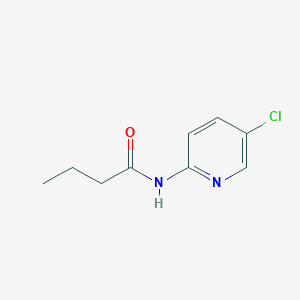![molecular formula C14H19NO3 B274636 3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid](/img/structure/B274636.png)
3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anticancer drug due to its ability to selectively inhibit the growth of cancer cells.
Mechanism of Action
3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the pre-initiation complex. This results in the inhibition of ribosome biogenesis and the induction of DNA damage response pathways. The inhibition of ribosome biogenesis leads to the selective killing of cancer cells, which are highly dependent on ribosome biogenesis for their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor initiation and recurrence. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid is its selectivity for cancer cells, which reduces the risk of toxicity and side effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
Future research on 3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid could focus on improving its solubility and half-life, as well as exploring its potential as a treatment for inflammatory diseases. Additionally, this compound could be tested in combination with other anticancer drugs to enhance its effectiveness. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on RNA polymerase I transcription.
Synthesis Methods
The synthesis of 3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzaldehyde and 3-methyl-2-butanone to form 2,4-dimethoxy-3-methyl-2-pentanone. This intermediate is then reacted with ethyl chloroformate to form ethyl 2,4-dimethoxy-3-methyl-2-pentanone-4-carboxylate. The final step involves the reaction of ethyl 2,4-dimethoxy-3-methyl-2-pentanone-4-carboxylate with 1-phenylethylamine to form this compound.
Scientific Research Applications
3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit the growth of cancer cells by targeting RNA polymerase I transcription. This compound has been tested in preclinical studies against a variety of cancer types, including breast, lung, and prostate cancer. It has also been shown to have synergistic effects when used in combination with other anticancer drugs.
properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
3-methyl-5-oxo-5-(1-phenylethylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(9-14(17)18)8-13(16)15-11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
IFZUSRLWTZPENL-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC(C)C1=CC=CC=C1)CC(=O)O |
Canonical SMILES |
CC(CC(=O)NC(C)C1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)


![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)